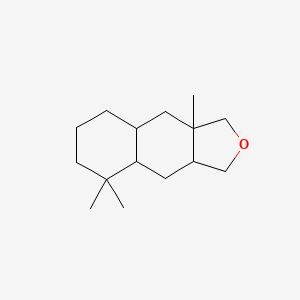
Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan components. This compound is known for its high purity and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan typically involves the hydrogenation of a precursor compound under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under high pressure of hydrogen gas. The reaction temperature is usually maintained between 50-100°C to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohol derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, electrophiles, suitable catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or electrophile-substituted derivatives
Scientific Research Applications
Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan: Another member of the naphthofuran family with a similar structure but different substitution pattern.
Naphtho(2,3-c)furan: The parent compound without the dodecahydro and trimethyl substitutions.
Uniqueness
Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .
Properties
CAS No. |
85443-43-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
5,5,9a-trimethyl-1,3,3a,4,4a,6,7,8,8a,9-decahydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C15H26O/c1-14(2)6-4-5-11-8-15(3)10-16-9-12(15)7-13(11)14/h11-13H,4-10H2,1-3H3 |
InChI Key |
IQITUVRKSXAERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CC3COCC3(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















